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Compound of Interest

Compound Name: Allopurinol-d2

Cat. No.: B12410776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of

deuterated allopurinol, with a focus on its comparison to the non-deuterated parent compound.

This document is intended to serve as a valuable resource for researchers and professionals

involved in drug development, pharmacology, and analytical chemistry.

Introduction
Allopurinol is a xanthine oxidase inhibitor widely used in the management of hyperuricemia and

gout.[1][2] Deuterated analogs of allopurinol, such as allopurinol-d2, are valuable tools in

clinical and research settings, primarily utilized as internal standards for pharmacokinetic and

bioequivalence studies due to their mass difference from the parent drug.[3][4] The substitution

of hydrogen with deuterium, a stable isotope, can also influence a drug's metabolic profile, a

concept known as the kinetic isotope effect.[5] This guide will delve into the known chemical

properties of deuterated allopurinol, its synthesis, and its mechanism of action.

Physicochemical Properties
The fundamental physicochemical properties of allopurinol and its deuterated analog,

allopurinol-d2, are summarized below. It is important to note that while extensive data is

available for allopurinol, specific experimental data for some properties of the deuterated

version are limited. In such cases, the properties are expected to be very similar to the non-

deuterated compound.
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Table 1: General and Physicochemical Properties of Allopurinol and Deuterated Allopurinol

Property Allopurinol
Deuterated Allopurinol
(Allopurinol-d2)

Chemical Name
1,5-Dihydro-4H-pyrazolo[3,4-

d]pyrimidin-4-one

1,7-Dihydro-4H-pyrazolo[3,4-

d]pyrimidin-4-one-3,6-d2

Synonyms
4-Hydroxypyrazolo[3,4-

d]pyrimidine, HPP
Allopurinol D2

CAS Number 315-30-0 916979-34-5

Molecular Formula C₅H₄N₄O C₅H₂D₂N₄O

Molecular Weight 136.11 g/mol [6] 138.12 g/mol

Appearance
White to off-white crystalline

powder[1]

No data available (Expected to

be similar to allopurinol)

Melting Point >300 °C
No data available (Expected to

be very similar to allopurinol)

pKa 9.31 (for sodium salt)[6]
No data available (Expected to

be very similar to allopurinol)

Table 2: Solubility Data for Allopurinol
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Solvent Solubility

Water Very slightly soluble[1]

Alcohol Very slightly soluble[1]

Chloroform Practically insoluble[1]

Ether Practically insoluble[1]

Dimethylformamide (DMF) Soluble[1]

Dilute alkali hydroxides Soluble[1]

DMSO Approx. 3 mg/mL[7]

1:10 DMSO:PBS (pH 7.2) Approx. 0.1 mg/mL[7]

Mechanism of Action and Metabolism
Allopurinol and its deuterated analogs function as inhibitors of xanthine oxidase, the enzyme

responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid.[1][2]

By blocking this final step in purine metabolism, allopurinol reduces the production of uric acid

in the body.

The primary active metabolite of allopurinol is oxypurinol, which is also a potent inhibitor of

xanthine oxidase.[1] Allopurinol is rapidly metabolized to oxypurinol, which has a much longer

half-life and is largely responsible for the therapeutic effect.[2]

The metabolic pathway of allopurinol is illustrated in the following diagram:

Allopurinol

Oxypurinol
(Active Metabolite)Metabolism

Xanthine Oxidase
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Allopurinol Metabolism and Mechanism of Action
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Deuteration at metabolically active sites can sometimes lead to a slower rate of metabolism

due to the kinetic isotope effect, where the C-D bond is stronger than the C-H bond.[5] While

specific studies on the metabolic stability of deuterated allopurinol are not readily available, this

principle is a key driver for the development of deuterated drugs to improve their

pharmacokinetic profiles.

Experimental Protocols
Synthesis of Allopurinol
Several methods for the synthesis of allopurinol have been reported. A common approach

involves the condensation of hydrazine with an ethoxymethylenemalononitrile derivative,

followed by hydrolysis and cyclization.[1]

A General Synthesis Scheme for Allopurinol:

Condensation: Reaction of ethyl cyanoacetate, triethyl orthoformate, and morpholine in

isopropanol.

Intermediate Formation: The resulting condensate is reacted with hydrazine hydrate.

Hydrolysis and Acidification: The intermediate is then treated with sulfuric acid to form 3-

amino-4-pyrazolecarboxamide sulfate.

Cyclization: The sulfate salt is heated with formamide to yield allopurinol.
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Step 1: Condensation

Step 2: Intermediate Formation

Step 3: Hydrolysis & Acidification

Step 4: Cyclization

Ethyl Cyanoacetate +
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Morpholine
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General Workflow for Allopurinol Synthesis
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Note on Deuterated Synthesis: A detailed, step-by-step protocol for the synthesis of deuterated

allopurinol is not readily available in the public domain. However, it can be inferred that the

synthesis would follow a similar pathway to the non-deuterated compound, utilizing deuterated

starting materials or reagents at the appropriate steps to introduce the deuterium labels. For

example, using a deuterated formamide in the final cyclization step could potentially introduce

deuterium onto the pyrimidine ring.

Analytical Methodology: LC-MS/MS for Pharmacokinetic
Studies
Deuterated allopurinol is commonly used as an internal standard for the quantification of

allopurinol and its metabolite, oxypurinol, in biological matrices like plasma. A typical workflow

for such an analysis is as follows:

Sample Preparation: Protein precipitation of the plasma sample (e.g., with acetonitrile

containing formic acid) is a common method. The deuterated allopurinol internal standard is

added at this stage.[4]

Chromatographic Separation: The extracted sample is injected into a liquid chromatography

system, typically with a C18 reversed-phase column, to separate allopurinol, oxypurinol, and

the internal standard.[4]

Mass Spectrometric Detection: The separated compounds are detected by a tandem mass

spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-

product ion transitions are monitored for each analyte and the internal standard.[4]

Table 3: Mass Spectrometric Transitions for Allopurinol and Deuterated Allopurinol

Compound Precursor Ion (m/z) Product Ion (m/z)

Allopurinol 137.0 109.9

Allopurinol-d2 139.0 111.9

Oxypurinol 153.1 136.0

Data from a study using positive ionization mode.[4]
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The pharmacokinetic properties of allopurinol are well-documented. It is rapidly absorbed after

oral administration and extensively metabolized to oxypurinol.

Table 4: Key Pharmacokinetic Parameters of Allopurinol and Oxypurinol

Parameter Allopurinol Oxypurinol

Bioavailability ~80%[1] -

Time to Peak Plasma

Concentration (Tmax)
1-2 hours[1] ~6 hours[1]

Plasma Half-life (t½) 1.3 hours[1] ~21 hours[1]

Protein Binding Negligible Negligible

Elimination

Primarily metabolized to

oxypurinol; small amount

excreted unchanged in urine.

Primarily excreted in urine.

While specific pharmacokinetic studies directly comparing deuterated and non-deuterated

allopurinol are not widely published, the use of deuterated allopurinol as an internal standard in

pharmacokinetic studies of allopurinol implies that its own pharmacokinetic behavior is highly

similar and predictable, allowing for accurate quantification of the non-deuterated drug.

Conclusion
Deuterated allopurinol serves as an indispensable tool in the analytical and clinical study of

allopurinol. Its chemical properties are largely identical to the parent compound, with the key

difference being its increased mass, which allows for its use as an internal standard in mass

spectrometry-based assays. While the synthesis follows established chemical principles for

pyrazolo[3,4-d]pyrimidine derivatives, specific detailed protocols for deuterated versions are

proprietary or not widely published. The mechanism of action as a xanthine oxidase inhibitor is

presumed to be identical to that of allopurinol. Further research into the kinetic isotope effect on

the metabolism and potency of deuterated allopurinol could provide deeper insights into its

pharmacological profile. This guide provides a foundational understanding of the chemical

properties of deuterated allopurinol for researchers and drug development professionals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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